tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate
Overview
Description
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl group and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Biochemical Pathways
The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities
Action Environment
It is known that the compound should be stored at 2-8°C and protected from light , but more detailed studies are needed to understand the full impact of environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate typically involves the reaction of 8-azabicyclo[3.2.1]octane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-azabicyclo[3.2.1]octan-8-ylcarbamate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- endo-tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate
Uniqueness
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is unique due to its specific substitution pattern and the presence of a tert-butyl group, which can influence its chemical reactivity and biological activity. The rigid bicyclic structure also distinguishes it from other similar compounds, providing unique steric and electronic properties.
Biological Activity
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a bicyclic compound characterized by its unique structural features, which include a tert-butyl carbamate group attached to the 3-position of the bicyclic ring system. This compound is part of the broader family of azabicyclic compounds, which have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 226.32 g/mol. The compound exhibits a predicted boiling point of approximately 339.8 °C and a density of 1.07 g/mL, with a pKa value around 12.36, indicating its basic nature in solution .
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 226.32 g/mol |
Boiling Point | 339.8 °C |
Density | 1.07 g/mL |
pKa | 12.36 |
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Compounds in the azabicyclo family are known to influence neurotransmitter systems, including cholinergic and dopaminergic pathways, which are crucial for cognitive function and mood regulation.
Potential Targets:
- Cholinergic Receptors : The structure suggests potential agonistic or antagonistic effects on nicotinic and muscarinic receptors.
- Dopamine Receptors : Modulation of dopamine pathways may contribute to its effects on mood and cognition.
- GPR119 Agonism : Some derivatives have shown promise as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion .
Biological Activity
Research indicates that derivatives of azabicyclo compounds exhibit a variety of biological activities:
- Neuroprotective Effects : Studies have shown that certain azabicyclo compounds can protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Compounds similar to this compound have demonstrated potential in animal models for antidepressant effects, possibly through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on GPR119 Agonists : Fang et al. (2017) reported that novel derivatives bearing endo-azabicyclic structures exhibited potent GPR119 agonistic activity, enhancing glucose-dependent insulin secretion in preclinical models .
- Neuroprotective Effects : A study demonstrated that azabicyclo compounds could significantly reduce neuronal death in models of neurodegeneration, suggesting their potential use in treating conditions like Alzheimer's disease.
- Antidepressant Effects : Research conducted by Kazmierski et al. (2008) highlighted the antidepressant-like effects of certain azabicyclic derivatives in rodent models, indicating their potential therapeutic applications in mood disorders .
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPKKKRSZBQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927592 | |
Record name | tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132234-68-5 | |
Record name | tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.